Bis(4-ethylphenyl)acetylene

Overview

Description

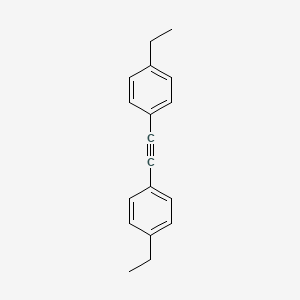

Bis(4-ethylphenyl)acetylene (BEPA) is an organic compound that belongs to the class of alkynes. It is a yellow crystalline solid with a molecular formula of C20H18. BEPA has been widely used in scientific research due to its unique properties and potential applications in various fields.

Scientific Research Applications

Photoluminescence Studies : Symmetric diarylacetylenes, including derivatives of Bis(4-ethylphenyl)acetylene, have been synthesized and studied for their photoluminescent properties. These compounds, including naphthyl- and biphenyl-substituted acetylenes, demonstrated high solution-state fluorescence quantum yields (Brown & Eichler, 2011).

Cycloaddition Reactions : Highly activated acetylenes such as this compound analogs have shown the ability to undergo [2+2]-cycloaddition reactions with unactivated alkenes. This includes reactions in the absence of irradiation and catalysts, demonstrating their reactive potential in organic synthesis (Koldobskii et al., 2008).

Polymerization and Material Science : this compound derivatives have been used in the synthesis of polymer wires, such as porphyrin-acetylene-thiophene polymers. These materials, characterized by uniform wire-like structures, have potential applications in materials science and nanotechnology (Li et al., 2004).

Biomedical Research : Bis(purin-6-yl)acetylenes and derivatives have been developed as covalent base-pair analogues. These compounds have shown significant cytostatic activity, indicating potential for biomedical applications, particularly in the study of cellular processes and drug development (Hocek & Votruba, 2002).

Organometallic Chemistry : Research in organometallic chemistry has involved this compound analogs in reactions with various metal complexes. These studies contribute to our understanding of the bonding and reactivity of organometallic compounds, which are crucial in catalysis and materials science (Müller et al., 1982).

Degradation Studies : The degradation mechanisms of acetylene terminated resins, including this compound derivatives, have been studied under various conditions. Such research is essential for understanding the stability and lifecycle of polymeric materials used in various industries (Stevenson & Goldfarb, 1990).

Advanced Synthesis Techniques : Innovative methods for synthesizing symmetrical diarylalkynes using bis(tributylstannyl)acetylene, a related compound, have been developed. This demonstrates the versatility of acetylenes in creating complex organic molecules, which are important in pharmaceuticals and fine chemicals production (Cummins, 1994).

properties

IUPAC Name |

1-ethyl-4-[2-(4-ethylphenyl)ethynyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18/c1-3-15-5-9-17(10-6-15)13-14-18-11-7-16(4-2)8-12-18/h5-12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMGWBBCAKHJUPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60511900 | |

| Record name | 1,1'-(Ethyne-1,2-diyl)bis(4-ethylbenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60511900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79135-69-6 | |

| Record name | 1,1'-(Ethyne-1,2-diyl)bis(4-ethylbenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60511900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-2-ethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1611552.png)

![Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolan]-3-one](/img/structure/B1611555.png)